N-Ethyl-N'-nitro-N-nitrosoguanidine is a chemical compound classified as a nitrosamine. It is widely recognized for its mutagenic properties and its role in various scientific research applications, particularly in genetics and cancer studies. The compound is known to induce mutations in DNA, making it a valuable tool for studying genetic mechanisms and the effects of carcinogens.
N-Ethyl-N'-nitro-N-nitrosoguanidine is synthesized from nitroguanidine through specific chemical reactions. Its structure and properties have been extensively studied, leading to its application in mutagenesis and carcinogenesis research.
N-Ethyl-N'-nitro-N-nitrosoguanidine can be synthesized through several methods, primarily involving the reaction of nitroguanidine with ethylating agents. The synthesis typically involves the following steps:
The synthesis often requires careful control of temperature and pH to ensure high yields and purity. Reaction conditions may include:
N-Ethyl-N'-nitro-N-nitrosoguanidine has a complex molecular structure characterized by:
N-Ethyl-N'-nitro-N-nitrosoguanidine participates in various chemical reactions, particularly those involving nucleophilic substitution and alkylation processes. Notably, it acts as an alkylating agent, modifying DNA by transferring ethyl groups to nucleophilic sites within nucleotides.
The reactivity of N-Ethyl-N'-nitro-N-nitrosoguanidine is influenced by:
The mechanism by which N-Ethyl-N'-nitro-N-nitrosoguanidine induces mutations involves:
Studies have shown that N-Ethyl-N'-nitro-N-nitrosoguanidine preferentially causes transitions (e.g., GC to AT) rather than transversions, influencing the mutational spectrum observed in treated organisms .
Relevant data indicate that N-Ethyl-N'-nitro-N-nitrosoguanidine exhibits significant mutagenic activity at low concentrations .
N-Ethyl-N'-nitro-N-nitrosoguanidine has several scientific applications, including:
N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) functions as a potent direct-acting alkylating agent, inducing DNA damage through covalent modification of nucleophilic sites on DNA bases. Its reactivity stems from spontaneous decomposition to yield ethyl diazonium ions, which transfer ethyl groups (-CH₂-CH₃) to nucleic acids. ENNG predominantly targets the O⁶-position of guanine (70-80% of total adducts), forming O⁶-ethylguanine (O⁶-EtG). This lesion is intrinsically mutagenic due to its ability to mispair with thymine during DNA replication, ultimately leading to G:C→A:T transition mutations. Secondary alkylation sites include N7-guanine (15-20%) and N3-adenine (5-10%), though these are less mutagenically consequential due to efficient base excision repair (BER) pathways [1] [8].
O⁶-EtG adducts evade detection by base excision repair machinery. Their repair relies exclusively on the direct action of O⁶-alkylguanine-DNA alkyltransferase (MGMT/AGT), which stoichiometrically transfers the ethyl group to a cysteine residue in its active site, irreversibly inactivating the enzyme. Cellular sensitivity to ENNG is inversely correlated with MGMT expression levels. When repair capacity is saturated or absent, persistent O⁶-EtG adducts induce replication fork stalling and provoke error-prone translesion synthesis (TLS) by specialized low-fidelity DNA polymerases (e.g., DNA polymerase η in eukaryotes) [1] [7] [8].
Table 1: Primary DNA Adducts Induced by N-Ethyl-N'-nitro-N-nitrosoguanidine
Adduct Type | Formation Frequency (%) | Repair Pathway | Mutagenic Consequence |
---|---|---|---|
O⁶-Ethylguanine | 70-80% | Direct repair (MGMT) | G:C→A:T transitions |
N7-Ethylguanine | 15-20% | Base excision repair (BER) | Primarily cytotoxic |
N3-Ethyladenine | 5-10% | Base excision repair (BER) | Cytotoxic/mutagenic if unrepaired |
O⁴-Ethylthymine | <2% | Direct repair (MGMT) | A:T→G:C transitions |
ENNG exhibits pronounced sequence-context dependency in mutagenesis. Analysis of mutations in the Escherichia coli gpt gene revealed that 73.3% (22/30) of ENNG-induced mutations were G:C→A:T transitions, with 68% occurring specifically at the second guanine within 5'-GG(A/T)-3' trinucleotide motifs. This preference mirrors alkylation patterns of structurally related agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and ethylnitrosourea (ENU), indicating a conserved mechanism. The 5'-flanking purine (R = A/G) significantly enhances alkylation susceptibility compared to pyrimidine-flanked sites (Y = C/T). Furthermore, a strong strand bias exists: >90% of G→A transitions occur on the transcribed (antisense) strand, suggesting transcription-coupled repair modulation or replication timing effects influence mutation fixation [3] [5] [10].
Notably, AT-targeted mutations constitute a minor component (26.6% in ENNG; 4/30 mutations), comprising A:T→G:C transitions (13.3%), A:T→T:A transversions (10%), and rare A:T→C:G transversions (3.3%). Among A:T→G:C transitions, 100% occur at the thymine within 5'-NTC-3' sequences, implicating O⁴-ethylthymine as the causative lesion. This sequence constraint likely reflects steric or electronic factors influencing adduct stability or repair efficiency. Crucially, repair-deficient bacterial strains (e.g., ada⁻ or ogt⁻) show elevated mutation frequencies without altering the fundamental sequence preferences, confirming that the initial damage distribution—not repair bias—dictates the mutational spectrum [5] [10].
Table 2: Sequence Context of ENNG-Induced Mutations in E. coli
Mutation Type | Frequency (%) | Preferred Sequence Context | Strand Bias | Putative Lesion |
---|---|---|---|---|
G:C→A:T | 73.3% | 5'-R-GG(A/T)-3' | Antisense strand | O⁶-Ethylguanine |
A:T→G:C | 13.3% | 5'-NTC-3' (T* = mutation site) | None observed | O⁴-Ethylthymine |
A:T→T:A | 10.0% | Variable | Not reported | N3-Ethyladenine? |
A:T→C:G | 3.3% | Variable | Not reported | Undetermined |
ENNG shares core reactivity with its methylating counterpart N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), but key structural differences dictate distinct genotoxic profiles:
Table 3: Comparative Genotoxicity of Ethylating vs. Methylating Nitrosoguanidines
Property | N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) | N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Key Determinant |
---|---|---|---|
Dominant Lesion | O⁶-Ethylguanine (70-80% alkylations) | N7-Methylguanine (70-80%), O⁶-Methylguanine (∼8%) | Steric hindrance of alkyl group |
Major Mutation | G:C→A:T transitions (>70%) | G:C→A:T transitions (∼80%) | O⁶-alkylG mispairing |
Repair by MGMT | Slower kinetics (t½ ∼30-60 min) | Faster kinetics (t½ ∼15-20 min) | Bulkier ethyl group impedes active site access |
Repair Threshold (in vitro) | Lower dose threshold for detectable mutagenicity | Higher dose threshold for detectable mutagenicity | Slower repair allows O⁶-EtG accumulation |
AT-targeted Mutations | Rare A:T→G:C (∼13%), rare A:T→T/A | More frequent A:T→G:C (∼10-15%) | Higher O⁴-methylT formation by MNNG |
ENNG and hydroxyethylating agents like 1-(2-Hydroxyethyl)-1-nitrosourea (HENU) also differ significantly. HENU induces almost exclusively G:C→A:T transitions (92.5%; 37/40 mutations), with no observed transversions, contrasting with ENNG's broader spectrum. This difference highlights the role of the hydroxyethyl group in altering adduct stability or repair susceptibility compared to the unmodified ethyl group of ENNG [5].
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